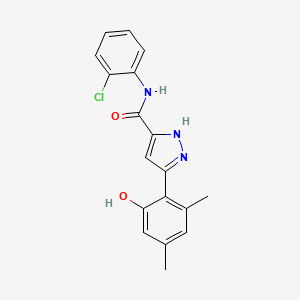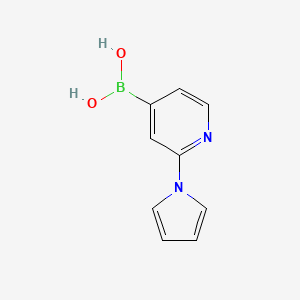
(2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a pyrrole moiety at the 2-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-(1H-pyrrol-1-yl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and ligands (e.g., triphenylphosphine).
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
4-Pyridinylboronic acid: Similar structure but lacks the pyrrole moiety, making it less versatile in certain synthetic applications.
Pyridine-4-boronic acid pinacol ester: A more stable ester form used in similar cross-coupling reactions.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with a pyrazole ring, used in different coupling reactions.
Uniqueness: (2-(1H-Pyrrol-1-yl)pyridin-4-yl)boronic acid is unique due to its dual functionality, combining the reactivity of both the pyridine and pyrrole rings with the boronic acid group. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Propriétés
Formule moléculaire |
C9H9BN2O2 |
|---|---|
Poids moléculaire |
187.99 g/mol |
Nom IUPAC |
(2-pyrrol-1-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7,13-14H |
Clé InChI |
AORFJEJASBMACD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)N2C=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-](/img/structure/B14079877.png)
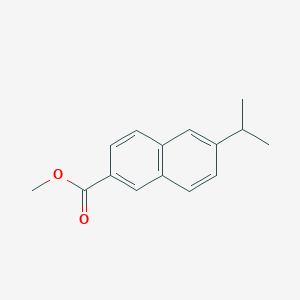
![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)
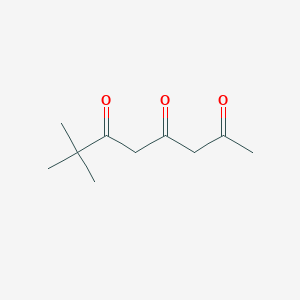
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079889.png)
![Benzenamine, N-[(2,6-dimethylphenyl)methylene]-](/img/structure/B14079894.png)
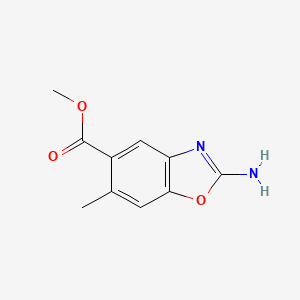

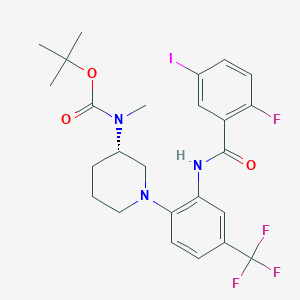
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
